molecular formula C22H19ClN2O3 B5213432 3-(4-CHLOROPHENYL)-2-(3,4-DIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

3-(4-CHLOROPHENYL)-2-(3,4-DIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

Cat. No.: B5213432
M. Wt: 394.8 g/mol
InChI Key: GDQRIMDLFSTATI-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinazolinone core, substituted with chlorophenyl and dimethoxyphenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 3,4-dimethoxybenzylamine, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different tetrahydroquinazoline derivatives.

    Substitution: Halogen substitution reactions can occur, particularly involving the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce various tetrahydroquinazoline compounds with modified functional groups.

Scientific Research Applications

3-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)(3,4-dimethoxyphenyl)methanone: Shares similar structural features but differs in its core structure and functional groups.

    (4-Chlorophenyl)(3,4-dimethoxyphenyl)methylamine: Another related compound with distinct chemical properties and applications.

Uniqueness

3-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one is unique due to its specific quinazolinone core and the combination of chlorophenyl and dimethoxyphenyl substituents

Properties

IUPAC Name

3-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3/c1-27-19-12-7-14(13-20(19)28-2)21-24-18-6-4-3-5-17(18)22(26)25(21)16-10-8-15(23)9-11-16/h3-13,21,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQRIMDLFSTATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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